molecular formula C12H16O B1619501 4-Methyl-1-phenylpentan-3-one CAS No. 40463-09-0

4-Methyl-1-phenylpentan-3-one

Cat. No.: B1619501
CAS No.: 40463-09-0
M. Wt: 176.25 g/mol
InChI Key: QATHVLKLWVUSRC-UHFFFAOYSA-N
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Description

4-Methyl-1-phenylpentan-3-one is an organic compound with the molecular formula C₁₂H₁₆O. It is a ketone characterized by a phenyl group attached to the first carbon of a pentane chain, which also has a methyl group on the fourth carbon. This compound is often used in various chemical research and industrial applications due to its unique structural properties .

Scientific Research Applications

4-Methyl-1-phenylpentan-3-one is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug synthesis and testing.

    Industry: Employed in the production of fragrances, flavors, and other specialty chemicals.

Safety and Hazards

4-Methyl-1-phenylpentan-3-one is classified as a highly flammable liquid and vapor . It can cause serious eye irritation and may be harmful if inhaled . It may also cause drowsiness or dizziness and is suspected of causing cancer if inhaled . Precautionary measures include avoiding breathing its mist or vapors, using it only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-1-phenylpentan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylpentanoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, with continuous monitoring of temperature and reactant concentrations. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenylpentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 4-Methyl-1-phenylpentan-3-one exerts its effects involves interactions with specific molecular targets. For instance, in photochemical reactions, the compound can form biradicals that participate in further chemical transformations. The presence of oxygen can enhance these reactions by trapping the biradicals, leading to higher yields of specific products .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1-pentanone: Similar structure but lacks the methyl group on the fourth carbon.

    4-Methyl-1-phenylbutan-2-one: Similar but with a shorter carbon chain.

    4-Methyl-1-phenylhexan-3-one: Similar but with a longer carbon chain.

Uniqueness

4-Methyl-1-phenylpentan-3-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. The presence of both a phenyl group and a methyl group on the pentane chain allows for a diverse range of chemical transformations and applications .

Properties

IUPAC Name

4-methyl-1-phenylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATHVLKLWVUSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068229
Record name 3-Pentanone, 4-methyl-1-phenyl-
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40463-09-0
Record name 4-Methyl-1-phenyl-3-pentanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1-phenylpentan-3-one
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Record name 3-Pentanone, 4-methyl-1-phenyl-
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Record name 3-Pentanone, 4-methyl-1-phenyl-
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Record name 4-methyl-1-phenylpentan-3-one
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Record name 4-METHYL-1-PHENYLPENTAN-3-ONE
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Synthesis routes and methods I

Procedure details

Lithium chloride (27 mmol) and copper (I) chloride (13.46 mmol) are weighed into a flame dried 250 mL round-bottomed flask fitted with low temperature thermometer. Dry THF (50 mL) is added and the mixture stirred at RT for 1 h to give a cloudy yellow-green solution. This is cooled to −55° C. and isopropylmagnesium chloride (6.75 mL of a 2 M solution in THF, 13.5 mmol) is added. After 15 min hydrocinnamoyl chloride (13.46 mmol) is added quickly at −60° C. and the mixture allowed to warm slowly to RT overnight. The mixture is quenched with water (100 mL) and 35% ammonium hydroxide (20 mL) is added. The mixture is stirred at RT for 1 h and then extracted with diethyl ether (3×50 mL). The combined ether extracts are washed with saturated brine (50 mL), dried (MgSO4), filtered and evaporated under reduced pressure to give 4-methyl-1-phenyl-pentan-3-one.
Quantity
27 mmol
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13.46 mmol
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copper (I) chloride
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13.46 mmol
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Synthesis routes and methods II

Procedure details

A mixture of 3-phenylpropionic acid (13.0 g, 86.6 mmol), 2,3-dihydrofuran (6.67 g, 95.2 mmol) and dichloromethane (90 ml) was cooled to −60° C., followed by adding thereto a solution of methanesulfonic acid (0.012 g, 0.13 mmol) in dichloromethane (1 ml). The reaction mixture was heated to −5° C. and stirred at this temperature for 4 hours. The reaction mixture was re-cooled to −60° C., followed by adding dropwise thereto isopropylmagnesium chloride (a 2M tetrahydrofuran solution; 48 ml, 95.2 mmol), and the resulting mixture was stirred at room temperature for 16 hours. The reaction mixture was poured into a cooled aqueous phosphoric acid solution and extracted with chloroform. The extract solution was washed successively with water, a saturated aqueous sodium hydrogencarbonate solution, water and a saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography to obtain 5.97 g of 4-methyl-1-phenylpentan-3-one.
Quantity
13 g
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reactant
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6.67 g
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90 mL
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1 mL
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0.012 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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